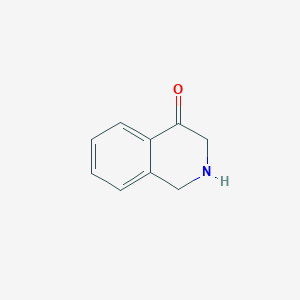
2,3-Dihydroisoquinolin-4(1H)-one
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which the reactions occur .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reactants, products, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Eco-Friendly Synthesis
- Researchers have developed eco-friendly methods for synthesizing 2,3-Dihydroquinazolin-4(1H)-ones, emphasizing the use of ionic liquids and water without additional catalysts. This approach not only yields high to excellent results but also supports green chemistry principles (Chen et al., 2007).
Synthesis Techniques
- Innovative base-catalyzed tandem cyclization techniques have been developed for diastereoselective synthesis of 3,4-Dihydroisoquinolin-2(1H)-one derivatives. These methods are performed under metal-free conditions and enable the construction of C–N and C–C bonds through tandem cyclization (Shirsat et al., 2018).
Antioxidant Activities
- Certain 2-aryl-2,3-dihydroquinolin-4(1H)-ones synthesized using silver(I) triflate exhibit potent free-radical scavenging abilities, suggesting potential antioxidant properties. These compounds are synthesized using a mild and efficient technique (Pandit et al., 2015).
Novel Catalytic Processes
- Silica-bonded N-propylsulfamic acid has been used as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. This process demonstrates the potential for sustainable and reusable catalysts in chemical synthesis (Niknam et al., 2011).
Inhibition of Transcription Factors
- Certain 1,2-dihydroisoquinoline derivatives synthesized through a novel method have been found to inhibit transcription factor NF-κB in NIH 3T3 cells, indicating potential biomedical applications (Chung et al., 2015).
Heterogeneous Catalysis
- Heteropolyacid-clay nano-composites have been utilized as novel, heterogeneous, and reusable catalysts for synthesizing substituted 2,3-dihydroquinazolin-4(1H)-ones. This catalyst shows high selectivity and tolerance, with potential applications in green chemistry (Dar et al., 2013).
Microwave Irradiation Technique
- The microwave irradiation technique has been successfully implemented to synthesize 2,3-dihydroquinazolin-4(1H)-ones, demonstrating an efficient and rapid approach (Labade et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZUNTXIHOUGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629735 | |
| Record name | 2,3-Dihydroisoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroisoquinolin-4(1H)-one | |
CAS RN |
51641-22-6 | |
| Record name | 2,3-Dihydroisoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B1602982.png)
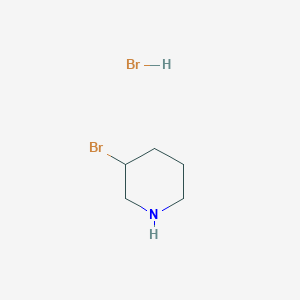
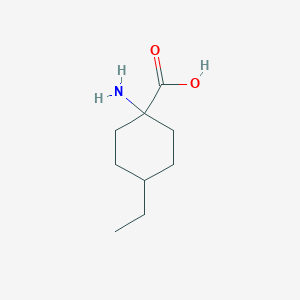

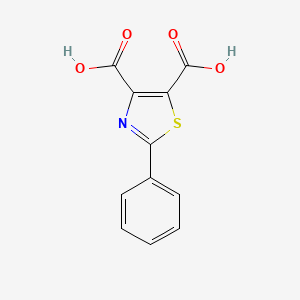
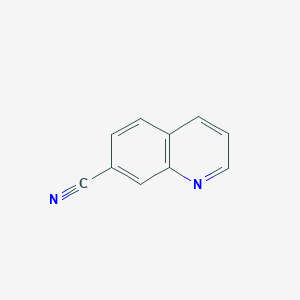
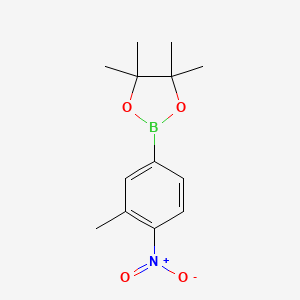

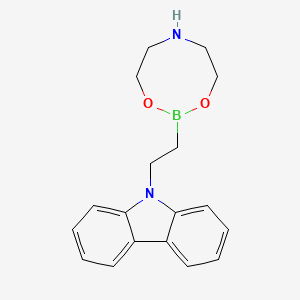
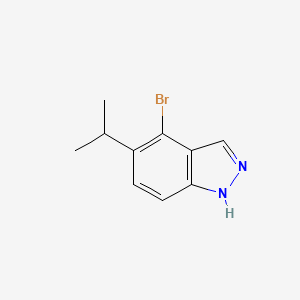

![4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B1603002.png)

